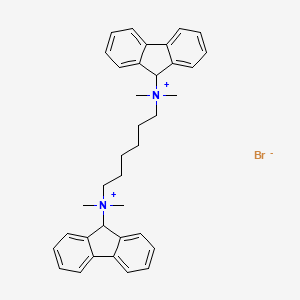

Bromure d'hexafluronium

Vue d'ensemble

Description

Le bromure d’hexafluorénium est un agent bloquant neuromusculaire principalement utilisé en anesthésie pour prolonger et potentialiser l’action relaxante musculaire squelettique de la succinylcholine pendant la chirurgie . Il agit comme un antagoniste du récepteur nicotinique de l’acétylcholine, bloquant efficacement l’activité des cholinestérases plasmatiques .

Applications De Recherche Scientifique

Hexafluorenium bromide has several scientific research applications:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Biology: The compound is studied for its effects on biological systems, particularly its interaction with cholinesterases.

Medicine: In anesthesiology, it is used to prolong muscle relaxation during surgery.

Industry: Hexafluorenium bromide is utilized in the production of other chemical compounds and pharmaceuticals.

Mécanisme D'action

Le bromure d’hexafluorénium est un inhibiteur réversible non compétitif de la cholinestérase plasmatique humaine ou pseudocholinestérase . Il se lie probablement à des récepteurs latéraux anioniques près du centre actif de l’enzyme, provoquant un changement conformationnel qui empêche l’acylation du site estérasique . Cette inhibition prolonge les effets de relaxation musculaire de la succinylcholine en empêchant la dégradation de l’acétylcholine à la jonction neuromusculaire .

Analyse Biochimique

Biochemical Properties

Hexafluorenium bromide plays a significant role in biochemical reactions by acting as a cholinesterase antagonist . It binds to plasma cholinesterases, inhibiting their activity and thereby prolonging the action of muscle relaxants like suxamethonium . The compound interacts with enzymes such as acetylcholinesterase and pseudocholinesterase, preventing the hydrolysis of acetylcholine into choline and acetic acid . This inhibition results in prolonged muscle relaxation, which is crucial during surgical procedures .

Cellular Effects

Hexafluorenium bromide affects various types of cells and cellular processes by acting as a nicotinic acetylcholine receptor antagonist . It influences cell function by blocking the activity of cholinesterases, leading to prolonged stimulation of acetylcholine receptors . This prolonged stimulation initially causes disorganized muscle contractions, followed by profound relaxation . Hexafluorenium bromide also impacts cell signaling pathways and gene expression by altering the normal function of cholinergic neurons .

Molecular Mechanism

At the molecular level, hexafluorenium bromide exerts its effects by binding to anionic side receptors near the active center of cholinesterases . This binding causes a conformational change in the enzyme, preventing the acylation of the esteratic site . As a non-competitive reversible inhibitor, hexafluorenium bromide effectively blocks the hydrolysis of acetylcholine, leading to prolonged muscle relaxation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexafluorenium bromide change over time due to its stability and degradation properties . The compound is known to maintain its inhibitory effects on cholinesterases for a prolonged period, which is beneficial during surgical procedures . Long-term exposure to hexafluorenium bromide may lead to changes in cellular function, including alterations in cholinergic signaling and muscle responsiveness .

Dosage Effects in Animal Models

The effects of hexafluorenium bromide vary with different dosages in animal models . At low doses, the compound effectively prolongs muscle relaxation without significant adverse effects . At high doses, hexafluorenium bromide can cause toxic effects, including severe muscle weakness and respiratory depression . These threshold effects highlight the importance of careful dosage management in clinical settings .

Metabolic Pathways

Hexafluorenium bromide is involved in metabolic pathways that include interactions with cholinesterases . The compound inhibits the hydrolysis of acetylcholine, affecting metabolic flux and metabolite levels within cholinergic neurons . This inhibition can lead to an accumulation of acetylcholine, resulting in prolonged muscle relaxation and altered neurotransmission .

Transport and Distribution

Hexafluorenium bromide is transported and distributed within cells and tissues through interactions with plasma cholinesterases . The compound’s binding to these enzymes facilitates its localization and accumulation in neuromuscular junctions, where it exerts its inhibitory effects . This targeted distribution is crucial for its role as a neuromuscular blocking agent during surgery .

Subcellular Localization

The subcellular localization of hexafluorenium bromide is primarily at the neuromuscular junctions, where it interacts with cholinesterases . The compound’s activity is directed to these specific compartments, ensuring effective inhibition of acetylcholine hydrolysis . This localization is essential for its function as a muscle relaxant during surgical procedures .

Méthodes De Préparation

Le bromure d’hexafluorénium est synthétisé par une série de réactions chimiques impliquant la formation de la structure hexaméthylènebis(fluoren-9-yldiméthylammonium). La voie de synthèse implique généralement la réaction du chlorure de fluorenylméthyle avec l’hexaméthylènediamine, suivie d’une quaternisation avec du bromure de méthyle . Les méthodes de production industrielle peuvent impliquer des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée du produit final.

Analyse Des Réactions Chimiques

Le bromure d’hexafluorénium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le bromure d’hexafluorénium en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d’autres groupes. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le bromure d’hexafluorénium a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans divers processus de synthèse chimique.

Biologie : Le composé est étudié pour ses effets sur les systèmes biologiques, en particulier son interaction avec les cholinestérases.

Médecine : En anesthésie, il est utilisé pour prolonger la relaxation musculaire pendant la chirurgie.

Industrie : Le bromure d’hexafluorénium est utilisé dans la production d’autres composés chimiques et de produits pharmaceutiques.

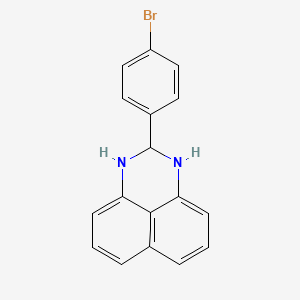

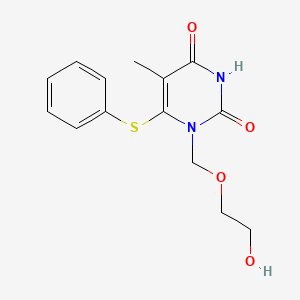

Comparaison Avec Des Composés Similaires

Le bromure d’hexafluorénium est unique dans sa structure et son mécanisme d’action par rapport aux autres agents bloquants neuromusculaires. Les composés similaires comprennent :

Chlorure de succinylcholine : Un relaxant musculaire dépolarisant qui mime l’acétylcholine à la jonction neuromusculaire.

Mivacurium : Un autre relaxant musculaire qui est hydrolysé par la pseudocholinestérase. Le bromure d’hexafluorénium se distingue par sa capacité à inhiber les cholinestérases et à prolonger les effets d’autres relaxants musculaires.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Hexafluorenium bromide involves the reaction of fluorene with benzylmagnesium bromide to form 9-benzylfluorene, which is then reacted with 1,1'-carbonyldiimidazole to form 9-benzyl-9H-fluoren-2-yl carbamate. This intermediate is then reacted with hexamethylene bromide in the presence of sodium hydride to form Hexafluorenium bromide.", "Starting Materials": [ "Fluorene", "Benzylmagnesium bromide", "1,1'-carbonyldiimidazole", "Hexamethylene bromide", "Sodium hydride" ], "Reaction": [ "Fluorene is reacted with benzylmagnesium bromide in anhydrous ether to form 9-benzylfluorene.", "9-benzylfluorene is then reacted with 1,1'-carbonyldiimidazole in anhydrous dichloromethane to form 9-benzyl-9H-fluoren-2-yl carbamate.", "9-benzyl-9H-fluoren-2-yl carbamate is then reacted with hexamethylene bromide and sodium hydride in anhydrous tetrahydrofuran to form Hexafluorenium bromide.", "The resulting product is purified by recrystallization from ethanol or methanol." ] } | |

| 317-52-2 | |

Formule moléculaire |

C36H42BrN2+ |

Poids moléculaire |

582.6 g/mol |

Nom IUPAC |

9H-fluoren-9-yl-[6-[9H-fluoren-9-yl(dimethyl)azaniumyl]hexyl]-dimethylazanium;bromide |

InChI |

InChI=1S/C36H42N2.BrH/c1-37(2,35-31-21-11-7-17-27(31)28-18-8-12-22-32(28)35)25-15-5-6-16-26-38(3,4)36-33-23-13-9-19-29(33)30-20-10-14-24-34(30)36;/h7-14,17-24,35-36H,5-6,15-16,25-26H2,1-4H3;1H/q+2;/p-1 |

Clé InChI |

JPSRVLCUCTZGCB-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |

SMILES canonique |

C[N+](C)(CCCCCC[N+](C)(C)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-] |

Apparence |

Solid powder |

| 317-52-2 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

4844-10-4 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

hexafluorenium hexafluorenium bromide hexafluorenium dibromide salt hexafluronium bromide hexamethylenebis(fluoren-9-yldimethylammonium) dibromide Mylaxen |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

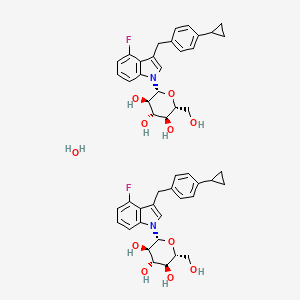

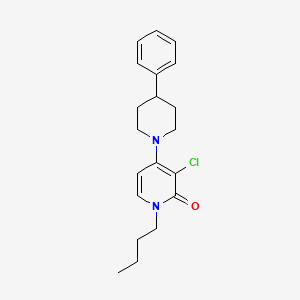

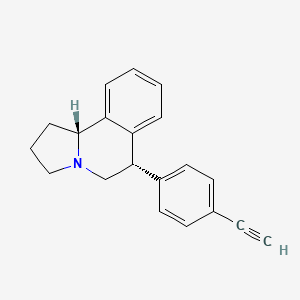

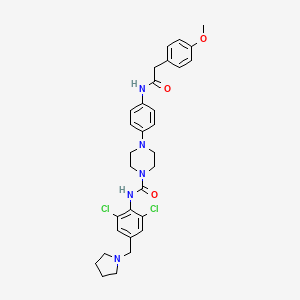

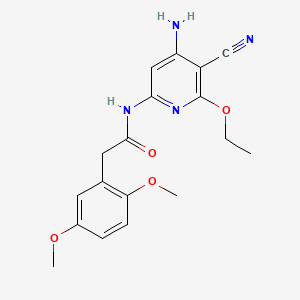

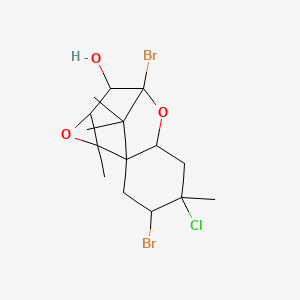

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B1673073.png)

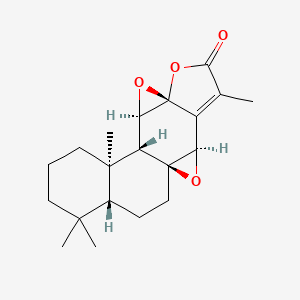

![[5-(3a,4,5,6a-Tetrahydrofuro[2,3-b]furan-5-yl)-10-acetyloxy-4,5-dimethylspiro[9-oxatricyclo[6.2.2.01,6]dodecane-12,2'-oxirane]-2-yl] acetate](/img/structure/B1673078.png)

![[(10Z)-16-Hydroxy-11-(hydroxymethyl)-4,8,8,15-tetramethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1673080.png)